5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine ring fused with a piperazine moiety and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class
Mode of Action
Triazolo-pyridazine derivatives have been suggested to interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of the chloro, piperazine, and nitrile groups may also influence the compound’s interaction with its target.
Biochemical Pathways
Compounds of similar structure have been found to exhibit various biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely be influenced by these groups as well as the chloro and pyridazine groups .
Result of Action
Compounds of similar structure have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the triazolopyridazine ring can be formed through the reaction of hydrazine derivatives with chloropyridazine under reflux conditions . The piperazine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound to investigate the biological functions of specific molecular targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,2,4-triazolo[1,5-c]pyrimidine: This compound shares a similar triazolo ring structure but differs in the position of the chlorine atom and the presence of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar heterocyclic structure, known for its CDK inhibitory activity.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound contains a benzothiazole ring and exhibits similar biological activities.
Uniqueness
5-Chloro-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
5-chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN8/c16-12-7-11(8-17)9-18-15(12)23-5-3-22(4-6-23)14-2-1-13-20-19-10-24(13)21-14/h1-2,7,9-10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWXXJAJLJPNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=C(C=C(C=N4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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